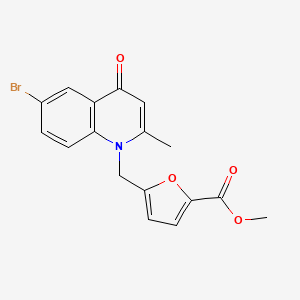

![molecular formula C20H19NO4 B12116170 (1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)

(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one is a complex organic compound with a unique structure that includes a dioxoloisoquinoline core and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline with 4-methoxybenzaldehyde under acidic conditions to form the intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1Z)-1-(7,8-Dihydro[1,3]dioxolo[4,5-g]isochinolin-5(6H)-yliden)-3-(4-Methoxyphenyl)propan-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Verbindung in Alkohole oder Amine umwandeln.

Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem wässrigen Medium.

Reduktion: Natriumborhydrid in Ethanol.

Substitution: Natriumhydrid in Dimethylformamid (DMF).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese.

Biologie

In der biologischen Forschung werden Derivate dieser Verbindung auf ihre potenziellen pharmakologischen Aktivitäten untersucht, einschließlich entzündungshemmender und krebshemmender Eigenschaften.

Medizin

Die Verbindung und ihre Derivate werden auf ihre potenzielle Verwendung als Therapeutika untersucht. Ihre Fähigkeit, mit bestimmten biologischen Zielstrukturen zu interagieren, macht sie zu Kandidaten für die Medikamentenentwicklung.

Industrie

Im Industriesektor wird diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien eingesetzt, darunter Polymere und Nanomaterialien.

Wirkmechanismus

Der Wirkmechanismus von (1Z)-1-(7,8-Dihydro[1,3]dioxolo[4,5-g]isochinolin-5(6H)-yliden)-3-(4-Methoxyphenyl)propan-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die beteiligten Pfade können die Hemmung der Enzymaktivität oder die Modulation von Signaltransduktionswegen umfassen.

Wirkmechanismus

The mechanism of action of (1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Eigenschaften

Molekularformel |

C20H19NO4 |

|---|---|

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

(1Z)-1-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)-3-(4-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C20H19NO4/c1-23-16-4-2-13(3-5-16)8-15(22)10-18-17-11-20-19(24-12-25-20)9-14(17)6-7-21-18/h2-5,9-11,21H,6-8,12H2,1H3/b18-10- |

InChI-Schlüssel |

XLMJVOOUQUOYBO-ZDLGFXPLSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)CC(=O)/C=C\2/C3=CC4=C(C=C3CCN2)OCO4 |

Kanonische SMILES |

COC1=CC=C(C=C1)CC(=O)C=C2C3=CC4=C(C=C3CCN2)OCO4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)

![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)

![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)